N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a compound that features a thiazole ring, a pyrrolidine ring, and a benzamide group. Thiazole and pyrrolidine rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
Target of Action
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide, also known as N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}benzamide, is a compound that has been synthesized and evaluated for anticonvulsant activity
Mode of Action
It is known that the compound has been evaluated for anticonvulsant activity , suggesting that it may interact with targets involved in seizure activity.
Biochemical Pathways
Given its evaluation for anticonvulsant activity , it is likely that it affects pathways involved in neuronal excitability and seizure activity.
Pharmacokinetics
A computational study was carried out, including prediction of pharmacokinetic properties
Result of Action
Given its evaluation for anticonvulsant activity , it is likely that it has effects on neuronal excitability and seizure activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves the construction of the thiazole and pyrrolidine rings followed by their coupling with a benzamide group. One common method involves the reaction of 2-aminothiazole with a pyrrolidine derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring share similar structural features and biological properties.
Benzamide derivatives: These compounds have a benzamide group and are studied for their therapeutic potential.
Uniqueness
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is unique due to the combination of the thiazole, pyrrolidine, and benzamide moieties within a single molecule. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities .
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(12-5-2-1-3-6-12)17-11-13-7-4-9-18(13)15-16-8-10-20-15/h1-3,5-6,8,10,13H,4,7,9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPGQCKOKBWGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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